Pseudooxynicotinium(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudooxynicotinium(1+) is an organic cation that is the conjugate acid of pseudooxynicotine, obtained by protonation of the secondary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a pseudooxynicotine.
Scientific Research Applications
Chemical Characterization and Biological Activities
Research on the chemical characterization of plant extracts has unveiled significant antibacterial, antifungal, and antioxidant properties. For instance, the ethanolic extract of Allium Saralicum R.M. Fritsch leaves was found to exhibit higher antibacterial and antifungal properties compared to standard antibiotics, showcasing its potential for natural treatment solutions (Jalalvand et al., 2019).
Environmental and Biotechnological Insights
Developments in biotechnology emphasize the use of environmental strains like Pseudomonas putida for biotechnological applications, highlighting their pre-endowed metabolic, physiological, and stress-endurance traits necessary for industrial applications (Nikel, Martínez-García, & Lorenzo, 2014). Similarly, a study on microbial biosensors utilizing Pseudomonas putida cells for respiratory activity measurements opens new doors for precise environmental monitoring and potential industrial applications (Timur, Anık, Odaci, & Gorton, 2007).
Microbial Degradation Pathways
Understanding microbial degradation pathways is crucial for environmental sustainability. Research on the catabolic pathways in Pseudomonas putida shows promising results in the degradation of harmful compounds like paraoxon, suggesting a potential for bioremediation and environmental purification (de la Peña Mattozzi, Tehara, Hong, & Keasling, 2006).
Biocontrol and Phytopathogen Management
The utilization of Pseudomonas spp. for the biocontrol of phytopathogens presents a sustainable alternative to chemical fungicides. Research in this area aims at enhancing the understanding of molecular mechanisms that enable Pseudomonas strains to act as efficient biological control agents, paving the way for novel agricultural practices (Walsh, Morrissey, & O'Gara, 2001).
properties
Product Name |
Pseudooxynicotinium(1+) |
---|---|
Molecular Formula |
C10H15N2O+ |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
methyl-(4-oxo-4-pyridin-3-ylbutyl)azanium |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3/p+1 |
InChI Key |
SGDIDUFQYHRMPR-UHFFFAOYSA-O |
Canonical SMILES |
C[NH2+]CCCC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.